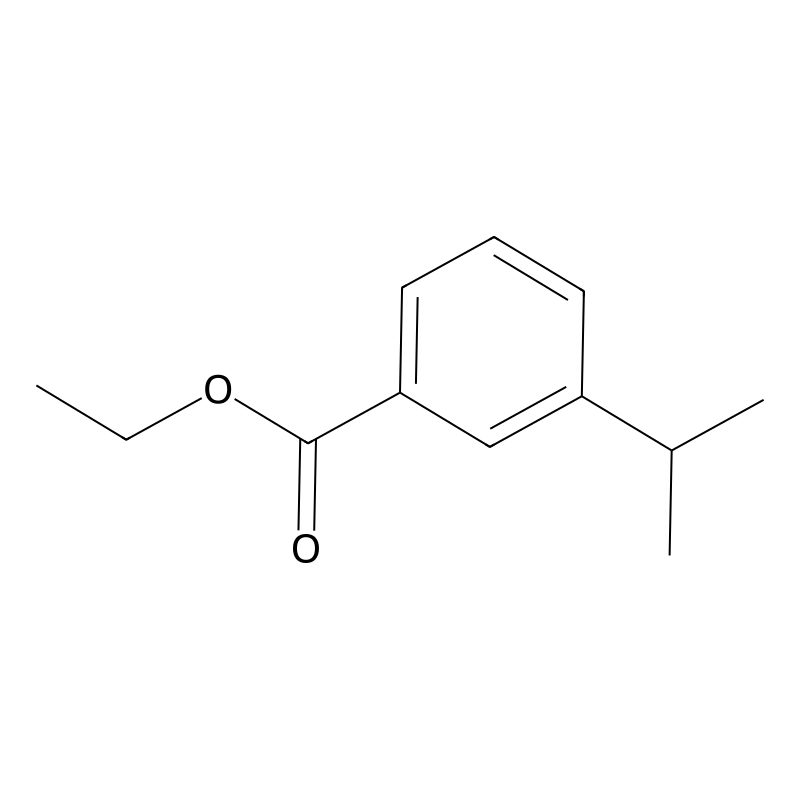

Ethyl 3-isopropylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-isopropylbenzoate is an organic compound classified as an ester, derived from the reaction of benzoic acid and ethanol, with an isopropyl group at the meta position of the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 192.25 g/mol. The compound features a benzoate functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Liquid Crystal Research

The ester group and the aromatic ring in the molecule suggest potential liquid crystalline properties. Researchers might investigate this compound for its ability to self-assemble into ordered structures with specific optical or electrical properties [].

Material Science Applications

The aromatic ring and the ester linkage could contribute to the formation of polymers or other materials. Scientists might explore this compound as a building block for new materials with desirable properties [].

Biomedical Research

The isopropyl group and the ester functionality might influence biological activity. Researchers could investigate the potential for this compound to interact with biological systems or act as a precursor for drug development [].

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 3-isopropylbenzoate can hydrolyze to yield benzoic acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, resulting in a different ester.

- Reduction: Ethyl 3-isopropylbenzoate can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing more complex molecules in pharmaceutical research.

Research on ethyl 3-isopropylbenzoate's biological activity is limited but suggests potential pharmacological properties. Compounds within the benzoate class have been studied for their antibacterial and antifungal activities, indicating that ethyl 3-isopropylbenzoate may possess similar properties. Further investigations are necessary to establish its therapeutic potential and mechanisms of action.

Ethyl 3-isopropylbenzoate can be synthesized through several methods:

- Esterification Reaction: This method involves the direct reaction of benzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.

- Transesterification: Ethyl benzoate can be reacted with isopropanol in the presence of a catalyst to yield ethyl 3-isopropylbenzoate.

These methods allow for high yields and purity of the desired product.

Ethyl 3-isopropylbenzoate finds applications across various sectors:

- Fragrance Industry: It is used as a fragrance component due to its pleasant aroma.

- Pharmaceuticals: Potential applications in drug formulation as a solvent or excipient.

- Cosmetics: Used as a preservative and fragrance enhancer in cosmetic products.

Studies on ethyl 3-isopropylbenzoate's interactions with biological systems are crucial for understanding its pharmacodynamics. Research has indicated that compounds like ethyl benzoate can interact with cytochrome P450 enzymes, affecting drug metabolism. Understanding these interactions will help elucidate potential drug-drug interactions and inform safe usage guidelines.

Several compounds share structural similarities with ethyl 3-isopropylbenzoate, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl benzoate | Simple benzoate structure | Widely used as a solvent and flavoring agent |

| Isopropyl benzoate | Contains isopropyl group | Exhibits antimicrobial properties |

| Ethyl 4-amino-3-isopropylbenzoate | Amino substituent at para position | Potentially higher reactivity due to amino group |

| Ethyl 4-bromo-3-isopropylbenzoate | Bromo substituent | Increased reactivity due to electron-withdrawing effect |

| Ethyl 4-chloro-3-isopropylbenzoate | Chlorine substituent | Altered electronic properties impacting reactivity |

These compounds illustrate the diversity within this chemical class, emphasizing the importance of specific substituents on their properties and applications. Ethyl 3-isopropylbenzoate's unique structure allows it to exhibit distinct chemical behaviors compared to its analogs.